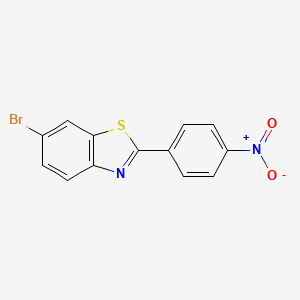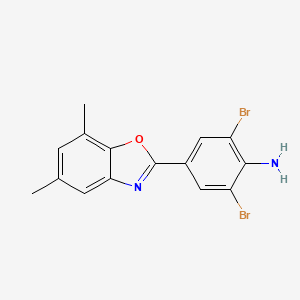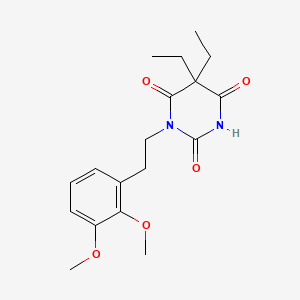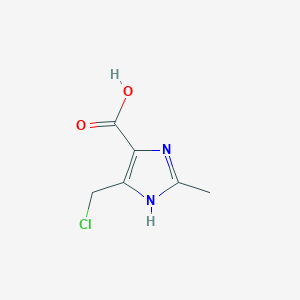
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is an organic compound with the molecular formula C8H10Cl2 It is characterized by the presence of two methyl groups and two chlorine atoms attached to a hexatriene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene typically involves the chlorination of 2,5-dimethyl-1,3,5-hexatriene. This reaction can be carried out using chlorine gas in the presence of a suitable solvent under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: H2O2, KMnO4 in acidic or basic media.
Reduction: LiAlH4 in anhydrous ether or THF.
Major Products:
Substitution: Formation of 2,5-dimethyl-1,6-dihydroxy-1,3,5-hexatriene or 2,5-dimethyl-1,6-diamino-1,3,5-hexatriene.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,5-dimethyl-1,3,5-hexane or 2,5-dimethyl-1,3,5-hexene.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,6-Diphenyl-1,3,5-hexatriene: A compound with similar structural features but with phenyl groups instead of methyl and chlorine atoms.
2,5-Dimethyl-1,3,5-hexatriene: A compound with a similar backbone but without the chlorine atoms.
Uniqueness: 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is unique due to the presence of both methyl and chlorine substituents, which impart distinct chemical reactivity and properties compared to its analogs. The chlorine atoms make it more reactive towards nucleophilic substitution and other electrophilic reactions, while the methyl groups provide steric hindrance and influence the overall stability of the compound.
Eigenschaften
CAS-Nummer |
83682-54-6 |
|---|---|
Molekularformel |
C8H10Cl2 |
Molekulargewicht |
177.07 g/mol |
IUPAC-Name |
(1E,3E,5E)-1,6-dichloro-2,5-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H10Cl2/c1-7(5-9)3-4-8(2)6-10/h3-6H,1-2H3/b4-3+,7-5+,8-6+ |
InChI-Schlüssel |
NVQKJHAZAGIHHD-OKWWDJPNSA-N |
Isomerische SMILES |
C/C(=C\Cl)/C=C/C(=C/Cl)/C |
Kanonische SMILES |
CC(=CCl)C=CC(=CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


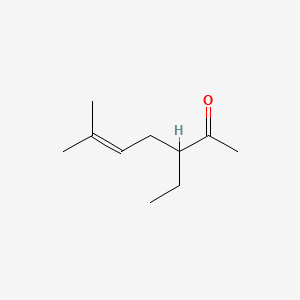
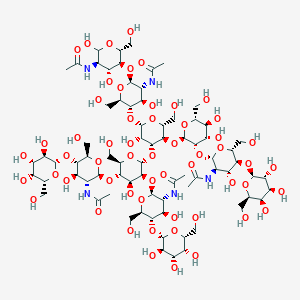
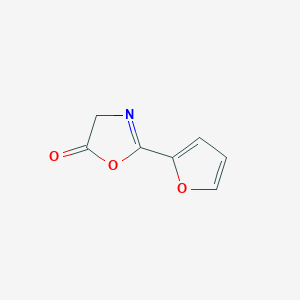

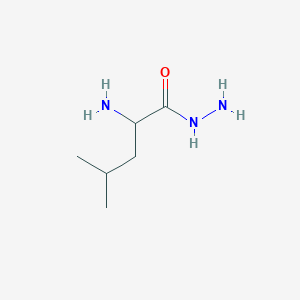
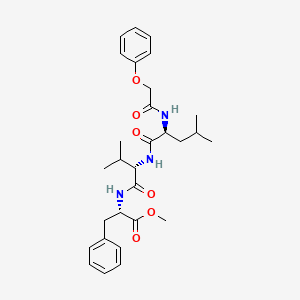
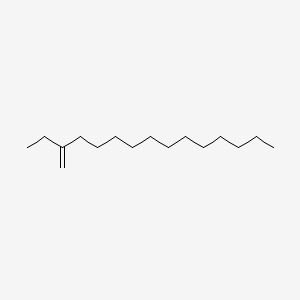
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
